This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in a cyclic structure. More precisely, it is classified as a piperidine derivative, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely studied for their pharmacological properties and applications in drug development.
The synthesis of 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol can be achieved through various methods, often involving multi-step reactions. One common synthetic route involves the following steps:
The molecular structure of 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol can be described as follows:
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol participates in several chemical reactions that can modify its structure or functionality:
The efficiency and yield of these reactions depend on factors such as solvent choice, temperature, and reaction time.
The mechanism of action for 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol primarily relates to its interactions with biological targets:
Studies involving molecular docking simulations provide insights into binding affinities and interaction profiles with target proteins.
The physical and chemical properties of 2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol include:
Spectroscopic techniques such as IR, NMR, and mass spectrometry can be employed to characterize these properties accurately.
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol has several potential applications:
The compound is systematically named 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol according to IUPAC conventions. This name precisely defines its core structure: a piperidine ring substituted at positions 2 and 6 with 4-bromophenyl groups, at position 3 with a phenyl group, and at position 4 with a hydroxyl group. Its molecular formula is C₂₃H₂₁Br₂NO, confirming a molecular weight of 485.24 g/mol. Key structural identifiers include:
C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
[1] FXLMKLWTDDMCBW-UHFFFAOYSA-N
[1]The formula highlights the presence of two bromine atoms (indicating potential halogen bonding), a secondary amine group (from the piperidine nitrogen), and a hydroxyl group (enabling hydrogen bonding). The central piperidine ring adopts a chair conformation, with the 4-hydroxyl group introducing a chiral center, making stereoisomerism (cis/trans relative to substituents) a critical structural consideration. Table 1: Key Structural and Identifier Data
Property | Value |
---|---|
IUPAC Name | 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol |
Molecular Formula | C₂₃H₂₁Br₂NO |
Molecular Weight (g/mol) | 485.24 |
SMILES | C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O |
InChIKey | FXLMKLWTDDMCBW-UHFFFAOYSA-N |
Significant Functional Groups | Piperidine ring, 4-hydroxyl, secondary amine, two 4-bromophenyl, one phenyl |
Structurally analogous piperidin-4-ol derivatives demonstrate how modifications influence physicochemical properties. Comparing the target compound with its direct ketone analogue and other halogenated/arylated derivatives reveals significant trends:
The defining features of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol are its high halogen content (two bromines), trisubstituted aromatic character (three distinct aryl groups), and the hydrogen-bond donor/acceptor capability of the 4-hydroxyl group. These features contribute to high calculated lipophilicity (logP) and polar surface area, influencing potential interactions with biological targets or materials.
Table 2: Structural and Property Comparison of Selected Piperidin-4-ol/-4-one Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salient Features |
---|---|---|---|---|
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol | C₂₃H₂₁Br₂NO | 485.24 | 2,6: Di(4-BrPh); 3: Ph; 4: OH | High Br content; H-bond donor/acceptor (OH, N); chiral center |
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-one | C₂₃H₁₉Br₂NO | 483.99 | 2,6: Di(4-BrPh); 3: Ph; 4: O (ketone) | Ketone enhances planarity/π-stacking; no H-bond donor at C4 |
3-(4-Chlorophenyl)piperidin-3-ol | C₁₁H₁₄ClNO | 211.69 | 3: (4-ClPh), OH (tertiary alcohol) | Single Cl; tertiary alcohol; smaller size; lower complexity |
(1-Phenylpiperidin-4-yl)methanol | C₁₂H₁₇NO | 191.27 | 1: N-Ph; 4: CH₂OH | N-alkylated; hydroxymethyl group; no halogen [7] |
Piperidine rings represent one of the most fundamental and ubiquitous nitrogen-containing heterocycles in drug discovery. Their saturated six-membered structure provides conformational flexibility, a basic nitrogen amenable to salt formation (improving solubility or target binding), and stable chair conformations. The historical significance of piperidine derivatives stems from their presence in numerous natural alkaloids (e.g., piperine) and their subsequent development into synthetic therapeutics [5].
The introduction of hydroxyl groups onto the piperidine scaffold, creating piperidinols, significantly modulates their properties. The hydroxyl group acts as:
The specific decoration of the piperidine ring with aryl groups, particularly halogenated aryl groups, has been a major strategy in medicinal chemistry:
While the specific compound "2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol" itself lacks reported extensive medicinal history or clinical use in the available literature, its structure embodies key design principles derived from highly significant piperidine-based drugs:
The synthesis of "2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol" likely stems from methodologies developed for constructing multi-aryl substituted piperidines, potentially involving Mannich-type reactions or reductive amination strategies using ketones/aldehydes derived from brominated benzenes. Its structure positions it as a potential versatile intermediate for generating libraries of compounds via modification of the hydroxyl group (e.g., etherification, esterification, dehydration) or leveraging the bromoaryl groups for cross-coupling, enabling exploration of structure-activity relationships in various pharmacological contexts.
Table 3: Evolution of Key Piperidine Scaffold Features in Medicinal Chemistry
Scaffold Feature | Impact on Properties/Bioactivity | Examples from Literature/Pharmacopoeia |
---|---|---|
Piperidine Core | Conformational flexibility; basic nitrogen (protonation, H-bond acceptor) | Fentanyl, risperidone, donepezil, methylphenidate |
C4-Hydroxyl (Piperidinol) | Introduces H-bond donor/acceptor; creates chiral center; modulates logP | Derivatives as α-glucosidase inhibitors [9]; local anesthetics |
Aryl Substitution (esp. C2,C3,C4,C6) | Increases lipophilicity/membrane permeability; enables π-stacking/H-bond π; provides sites for halogen bonding | Fentanyl (N-phenethyl, C4-anilido); risperidone (C4-arylpiperazine extension) |
Halogenated Aryl Groups | Tunes lipophilicity (logP); provides sites for halogen bonding; offers handles for cross-coupling | Bromophenyl building blocks in heterocyclic synthesis [3] [6]; numerous halogenated drug fragments (e.g., clozapine, haloperidol) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: